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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Isopropoxy-5-methylaniline. Due to the limited availability of experimental spectroscopic data

in public domains, this document focuses on predicted spectroscopic values for Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines

detailed, generalized experimental protocols for the spectroscopic analysis of aniline

derivatives, offering a practical framework for researchers. This guide is intended to serve as a

valuable resource for the characterization of 2-Isopropoxy-5-methylaniline and related

compounds in research and development settings.

Introduction
2-Isopropoxy-5-methylaniline is an aromatic amine with potential applications in medicinal

chemistry and materials science. Accurate spectroscopic characterization is fundamental to

confirming its molecular structure, assessing its purity, and understanding its chemical

behavior. This guide addresses the current gap in publicly available experimental spectroscopic

data by presenting high-quality predicted data and standardized analytical protocols.
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Experimental spectroscopic data for 2-Isopropoxy-5-methylaniline (CAS: 69676-24-0) and its

hydrochloride salt (CAS: 1190021-87-4) are not readily available in public spectral databases.

The following tables summarize the predicted spectroscopic data obtained from computational

models and spectral prediction tools.

Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for

2-Isopropoxy-5-methylaniline are presented in Table 1 and Table 2, respectively. These

predictions were generated using online NMR prediction tools.

Table 1: Predicted ¹H NMR Spectral Data for 2-Isopropoxy-5-methylaniline

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.7-6.9 Multiplet 3H Aromatic protons

~4.5 Septet 1H -OCH(CH₃)₂

~3.5 Broad Singlet 2H -NH₂

~2.2 Singlet 3H Ar-CH₃

~1.3 Doublet 6H -OCH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for 2-Isopropoxy-5-methylaniline
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Chemical Shift (ppm) Assignment

~145 C-O

~135 C-N

~130 Aromatic C-CH₃

~120 Aromatic CH

~115 Aromatic CH

~110 Aromatic CH

~70 -OCH(CH₃)₂

~22 -OCH(CH₃)₂

~20 Ar-CH₃

Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2-Isopropoxy-5-methylaniline are listed in

Table 3.

Table 3: Predicted IR Absorption Bands for 2-Isopropoxy-5-methylaniline

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3450-3300 Medium N-H stretch (Amine)

3100-3000 Medium C-H stretch (Aromatic)

2980-2850 Strong C-H stretch (Aliphatic)

1620-1580 Strong C=C stretch (Aromatic)

1520-1480 Strong N-H bend (Amine)

1250-1200 Strong C-O stretch (Aryl ether)

1100-1000 Strong C-O stretch (Isopropyl ether)
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Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The predicted major fragments for 2-Isopropoxy-5-methylaniline under

electron ionization (EI) are presented in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylaniline

m/z Predicted Fragment Ion

165 [M]⁺ (Molecular Ion)

150 [M - CH₃]⁺

122 [M - C₃H₇]⁺

107 [M - C₃H₇O]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aniline derivatives,

which can be adapted for 2-Isopropoxy-5-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the

sample's solubility. Add a small amount of a reference standard, such as tetramethylsilane

(TMS), if the solvent does not contain one.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good

signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater

number of scans will be required.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b7824645?utm_src=pdf-body
https://www.benchchem.com/product/b7824645?utm_src=pdf-body
https://www.benchchem.com/product/b7824645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in

structural elucidation.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the

chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy
Sample Preparation:

For liquids: Place a drop of the neat liquid between two salt plates (e.g., KBr, NaCl) to form

a thin film.

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry

KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be

prepared by grinding the solid with a mulling agent (e.g., Nujol).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/mulling

agent to subtract from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI). For aniline derivatives, Gas

Chromatography-Mass Spectrometry (GC-MS) with an EI source is common.

Data Acquisition:
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If using GC-MS, inject the sample onto a GC column to separate it from any impurities

before it enters the mass spectrometer.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information and confirm the identity of the

compound.

Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a compound like 2-
Isopropoxy-5-methylaniline is illustrated in the following diagram.

Sample Preparation
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Data Interpretation
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Caption: Workflow for the spectroscopic characterization of 2-Isopropoxy-5-methylaniline.
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Conclusion
This technical guide provides essential predicted spectroscopic data and standardized

experimental protocols for the analysis of 2-Isopropoxy-5-methylaniline. While experimental

data remains to be publicly documented, the information presented herein offers a robust

starting point for researchers and professionals in the fields of chemistry and drug

development. The provided workflows and data tables are designed to facilitate the

unambiguous characterization of this and structurally related molecules.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxy-5-methylaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7824645#spectroscopic-data-of-2-isopropoxy-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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